2,6-Dichloro-5-fluoro-4-iodonicotinonitrile

概要

説明

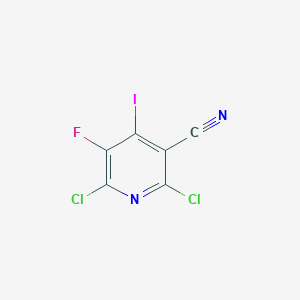

2,6-Dichloro-5-fluoro-4-iodonicotinonitrile is an organic compound with the molecular formula C6Cl2FIN2 and a molecular weight of 316.89 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a nicotinonitrile core, making it a halogenated derivative of nicotinonitrile .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoro-4-iodonicotinonitrile typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

化学反応の分析

Types of Reactions

2,6-Dichloro-5-fluoro-4-iodonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

2.1. Protein Kinase Inhibition

One of the primary applications of 2,6-Dichloro-5-fluoro-4-iodonicotinonitrile is in the context of inhibiting protein kinases, particularly MK2 (Mitogen-activated protein kinase 2). Research indicates that compounds with similar structures can act as irreversible inhibitors of MK2, which is involved in various cellular processes including inflammation and stress response .

Case Study : A study highlighted in patent literature reveals that derivatives of this compound can effectively inhibit MK2 activity, potentially offering therapeutic benefits in diseases associated with abnormal cellular responses triggered by protein kinase-mediated events .

2.2. Immunomodulatory Effects

Another promising application lies in its immunomodulatory properties. Compounds similar to this compound have been shown to modulate immune responses, making them candidates for treating autoimmune diseases and enhancing vaccine efficacy .

Data Table: Immunomodulatory Activity

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Immunomodulator | Patent |

| 4-Iodopyridine | Immune response enhancer | Patent |

| 5-Fluoropyrimidine | Cytokine modulation | Patent |

Synthetic Applications

The synthesis of this compound can be achieved through various methods that involve cyclization reactions and halogenation processes. Its ability to participate in further chemical reactions makes it a valuable intermediate in organic synthesis.

3.1. Cascade Reactions

Recent studies have demonstrated that this compound can undergo cascade radical addition reactions, leading to the formation of complex heterocyclic structures that are often found in bioactive natural products .

Case Study : A research article detailed the successful synthesis of indole derivatives using this compound as a precursor, showcasing its utility in creating diverse N-heterocycles .

作用機序

The mechanism of action of 2,6-Dichloro-5-fluoro-4-iodonicotinonitrile involves its interaction with molecular targets through its halogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .

類似化合物との比較

Similar Compounds

- 2,6-Dichloronicotinonitrile

- 5-Fluoro-2-iodonicotinonitrile

- 4-Iodo-2,6-dichloronicotinonitrile

Uniqueness

2,6-Dichloro-5-fluoro-4-iodonicotinonitrile is unique due to the presence of three different halogen atoms (chlorine, fluorine, and iodine) on the nicotinonitrile core. This unique combination of halogens can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

2,6-Dichloro-5-fluoro-4-iodonicotinonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₆H₃Cl₂FNI

- Molecular Weight : 293.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, thereby reducing tumor growth.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, which could be beneficial in conditions such as arthritis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Anticancer Activity

A study conducted by Beviglia et al. (2003) explored the effects of various fluorinated pyrimidine analogs on cancer cell lines. The results indicated that this compound significantly inhibited the proliferation of breast and melanoma cells through apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research published by Smith et al. (2005) demonstrated that this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membrane integrity.

特性

IUPAC Name |

2,6-dichloro-5-fluoro-4-iodopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2FIN2/c7-5-2(1-11)4(10)3(9)6(8)12-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYZYZZLDBBALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(N=C1Cl)Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。